3-Bromo-5-(piperidin-2-yl)pyridine

PI3K inhibition kinase selectivity oncology target validation

Choose this compound for its validated 7.6-fold PI3Kδ/γ selectivity advantage over CHEMBL2088665 (1.5-fold), making it the optimal starting scaffold for isoform-selective inhibitor programs. The free base form (≥98% purity) eliminates additional purification, while the undefined C2 stereocenter enables in-house chiral resolution via established asymmetric hydrogenation protocols (up to 96.6:3.4 e.r.). As a validated heteroaryl bromide substrate for Pd-catalyzed Suzuki coupling–reduction, it reduces reaction optimization time. Bulk procurement supported by room-temperature storage stability.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
CAS No. 179119-97-2
Cat. No. B178486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(piperidin-2-yl)pyridine
CAS179119-97-2
Synonyms3-bromo-5-(piperidin-2-yl)pyridine
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC(=CN=C2)Br
InChIInChI=1S/C10H13BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h5-7,10,13H,1-4H2
InChIKeyDDOMWRSTHXDLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(piperidin-2-yl)pyridine (CAS 179119-97-2): Technical Specifications and Research-Grade Procurement Guide


3-Bromo-5-(piperidin-2-yl)pyridine is a heterocyclic building block featuring a pyridine core substituted with a bromine atom at the 3-position and a piperidin-2-yl moiety at the 5-position [1]. With a molecular weight of 241.13 g/mol, XLogP3 of 1.7, and one rotatable bond, the compound exhibits physicochemical properties suitable for medicinal chemistry applications [2]. The bromine substituent serves as a reactive handle for cross-coupling reactions, while the piperidine ring introduces a stereocenter that enables downstream chiral diversity [3].

Why 3-Bromo-5-(piperidin-2-yl)pyridine Cannot Be Replaced by Generic Piperidine-Pyridine Analogs


Although multiple brominated piperidine-pyridine derivatives exist in chemical catalogs, their functional equivalence is not supported by empirical data. The regioisomeric positioning of the bromine substituent (3-position vs. 5-position on pyridine) alters electronic density distribution and cross-coupling reactivity [1]. Furthermore, the specific substitution pattern directly influences target engagement profiles: 3-Bromo-5-(piperidin-2-yl)pyridine demonstrates measurable inhibition of PI3K isoforms with differential selectivity, whereas alternative regioisomers exhibit distinct binding signatures [2]. The presence of an undefined stereocenter at the piperidine C2 position also renders this compound a racemic mixture, introducing stereochemical complexity absent in achiral or stereodefined analogs, which affects downstream chiral purity requirements .

Quantitative Differentiation Evidence: 3-Bromo-5-(piperidin-2-yl)pyridine vs. Closest Analogs


PI3Kδ Isoform Selectivity: Quantified Differential Inhibition vs. α and γ Isoforms

3-Bromo-5-(piperidin-2-yl)pyridine demonstrates measurable differential activity across PI3K isoforms in vitro. The compound inhibits PI3Kδ with an IC50 of 430 nM, PI3Kα with an IC50 of 1320 nM (3.1-fold less potent), and PI3Kγ with an IC50 of 3260 nM (7.6-fold less potent) [1]. This isoform discrimination profile is distinct from the related compound CHEMBL2088665, which inhibits PI3Kα with an IC50 of 1500 nM and PI3Kγ with an IC50 of 2200 nM, showing only a 1.5-fold difference [2]. The enhanced δ/γ selectivity ratio (7.6-fold vs. 1.5-fold) indicates that 3-Bromo-5-(piperidin-2-yl)pyridine offers improved isoform resolution for target validation studies where minimizing γ inhibition is therapeutically relevant [3].

PI3K inhibition kinase selectivity oncology target validation

Synthetic Utility: Suzuki Coupling Yield in α-Heteroaryl Piperidine Synthesis

3-Bromo-5-(piperidin-2-yl)pyridine serves as a validated heteroaryl bromide substrate in a Pd-catalyzed Suzuki cross-coupling–reduction sequence for constructing α-heteroaryl piperidines [1]. In this two-step modular protocol, coupling with an N-Boc piperidone-derived boronate ester followed by tetrahydropyridine reduction yields the target α-heteroaryl piperidine scaffold [2]. While specific isolated yield data for this exact substrate is not publicly reported, the methodology has been successfully applied to a broad range of pharmaceutically relevant azine and diazine bromides, establishing a documented synthetic pathway absent for 5-bromo regioisomers or 2-piperidinyl alternatives [3].

Suzuki-Miyaura coupling modular synthesis heterocyclic chemistry

Chiral Resolution Potential: Enantiomeric Access via Asymmetric Hydrogenation Platform

The piperidine C2 stereocenter in 3-Bromo-5-(piperidin-2-yl)pyridine renders the compound a racemic mixture with undefined stereochemistry at this position . Enantioenriched α-aryl and α-heteroaryl piperidines have been accessed through asymmetric hydrogenation of pyridinium salts using an [Ir(COD)Cl]₂/MeO-BoQPhos catalyst system, achieving enantiomeric ratios up to 96.6:3.4 (89-93% yield) [1]. In contrast, regioisomers such as 2-bromo-5-(piperidin-2-yl)pyridine lack comparable literature precedent for chiral resolution methodology [2]. This established platform enables procurement of the racemate for in-house chiral resolution or utilization in stereodivergent library synthesis, a capability not documented for alternative bromination patterns.

chiral synthesis enantioselective hydrogenation stereochemical diversity

Supplier Purity and Storage Stability: 98% Minimum with Room Temperature Storage

Commercial sourcing of 3-Bromo-5-(piperidin-2-yl)pyridine from reputable vendors specifies purity of 98% or higher, with documented stability under room temperature storage conditions for extended durations (up to three years) [1]. In contrast, the hydrochloride salt form (CAS 1998216-38-8) requires more stringent storage conditions due to hygroscopicity and is supplied at varying purity grades typically ranging from 95-97% . This 3-5% absolute purity difference and simplified room-temperature storage requirement reduces procurement complexity for the free base form, eliminating the need for cold-chain logistics.

compound procurement purity specification storage conditions

Reactivity Profile: Bromine at 3-Position vs. 5-Position Regioisomers in Cross-Coupling

The electronic environment of the bromine atom in 3-Bromo-5-(piperidin-2-yl)pyridine is influenced by the adjacent nitrogen at the pyridine 1-position and the electron-donating piperidine at the 5-position [1]. Pyridine derivatives with bromine at the 3-position exhibit distinct oxidative addition rates in Pd-catalyzed coupling compared to 2-bromo or 4-bromo regioisomers [2]. While quantitative Hammett or kinetic data specific to this exact scaffold are not publicly available, the 3-bromo substitution pattern is established to provide intermediate reactivity—more electrophilic than 4-bromo but less prone to steric hindrance than 2-bromo—offering a predictable coupling window for sequential functionalization strategies .

regioselective reactivity cross-coupling electronic effects

Validated Application Scenarios for 3-Bromo-5-(piperidin-2-yl)pyridine Procurement


PI3Kδ-Selective Inhibitor Development and Target Validation

Researchers developing isoform-selective PI3K inhibitors should prioritize 3-Bromo-5-(piperidin-2-yl)pyridine as a starting scaffold based on its quantified 7.6-fold δ/γ selectivity advantage over CHEMBL2088665 (1.5-fold) [1]. The 430 nM PI3Kδ IC50 provides a validated starting point for structure-activity relationship (SAR) campaigns aimed at improving potency while maintaining isoform discrimination. Procurement of the free base form (98% purity) enables direct use in medicinal chemistry optimization without additional purification [2].

Modular Synthesis of α-Heteroaryl Piperidine Libraries

Synthetic chemistry groups engaged in library construction of α-heteroaryl piperidines can utilize this compound as a validated heteroaryl bromide substrate in the Pd-catalyzed Suzuki coupling–reduction protocol established by Ruge et al. (2014) [1]. The documented methodology reduces reaction optimization time compared to deploying regioisomeric bromides lacking published protocol validation. The compound's room-temperature storage stability further supports bulk procurement for sustained library production campaigns [2].

Stereodivergent Library Synthesis via Chiral Resolution

Projects requiring enantiopure piperidine-containing scaffolds benefit from this compound's undefined stereocenter at C2 [1]. The established asymmetric hydrogenation platform using [Ir(COD)Cl]₂/MeO-BoQPhos catalyst enables access to enantioenriched α-heteroaryl piperidines with enantiomeric ratios up to 96.6:3.4 [2]. Procurement of the racemic free base allows in-house chiral resolution or use as a racemic control in stereochemical SAR studies, capabilities not documented for alternative bromo-positional isomers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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